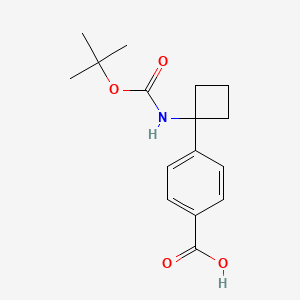

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Description

BenchChem offers high-quality 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWLDNNHMLBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729125 | |

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259223-99-8 | |

| Record name | 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1-(Boc-amino)cyclobutyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 4-(1-(Boc-amino)cyclobutyl)benzoic acid (CAS No: 1259223-99-8), a bifunctional building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structure, featuring a conformationally rigid cyclobutane scaffold, an acid-labile N-Boc protecting group, and a versatile carboxylic acid handle, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide details its physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity, and discusses its strategic application in modern drug discovery programs.

Introduction and Strategic Importance

4-(1-(Boc-amino)cyclobutyl)benzoic acid is a non-canonical amino acid derivative designed for use in organic synthesis, particularly in the construction of novel therapeutic agents. Its molecular architecture is a deliberate convergence of three key functional motifs, each conferring distinct advantages for drug development professionals.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide and medicinal chemistry. Its primary function is to temporarily mask the nucleophilicity of the amino group. The Boc group is characterized by its remarkable stability under a wide range of synthetic conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid)[][2]. This orthogonal stability is fundamental to multi-step synthetic strategies, allowing for selective reactions at other sites of the molecule.

-

The Cyclobutane Scaffold: The cyclobutyl ring serves as a rigid, three-dimensional linker between the aromatic ring and the amino functionality. In medicinal chemistry, the incorporation of such strained, non-aromatic rings is a proven strategy to improve a compound's physicochemical properties. It enhances the spatial complexity (sp³) of a molecule, which can lead to improved binding affinity and selectivity for its biological target, while often increasing solubility and metabolic stability compared to "flat" aromatic analogues[3].

-

The Benzoic Acid Moiety: The carboxylic acid group provides a reliable and versatile handle for synthetic elaboration. It is most commonly activated for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing the building block to be coupled with a wide array of amines to generate extensive compound libraries.

This guide serves as a technical resource for researchers, providing the necessary data and procedural insights to effectively utilize this building block in their synthetic campaigns.

Physicochemical and Handling Properties

A clear understanding of a compound's physical properties is critical for its effective use and storage. The key properties of 4-(1-(Boc-amino)cyclobutyl)benzoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 1259223-99-8 | |

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.34 g/mol | |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents like DMSO, DCM, and MeOH. Limited solubility in water. | [5] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C. |

Safety and Handling

Based on data for structurally related compounds, 4-(1-(Boc-amino)cyclobutyl)benzoic acid should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation[6]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended during handling.

Synthesis and Characterization

The synthesis of 4-(1-(Boc-amino)cyclobutyl)benzoic acid typically involves the protection of the amino group of a suitable precursor. The most common and efficient method is the reaction of 4-(1-aminocyclobutyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Conceptual Synthesis Workflow

The logical flow for the preparation of the title compound is the N-protection of the corresponding free amino acid. This ensures the more reactive amino group is masked before any subsequent reactions, such as coupling at the carboxylic acid, are attempted.

Caption: General workflow for the N-Boc protection synthesis.

Experimental Protocol: N-Boc Protection

This protocol is a representative procedure based on established methods for the N-Boc protection of amino acids[7][8].

-

Dissolution: Dissolve 4-(1-aminocyclobutyl)benzoic acid (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 equiv) dissolved in water to the reaction mixture. Causality: The base is essential to deprotonate the ammonium salt of the amino acid and to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) in THF dropwise to the stirring mixture at room temperature. Causality: Boc₂O is a highly effective and safe electrophilic source of the Boc group. Adding it dropwise helps to control any potential exotherm.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up & Acidification: Upon completion, acidify the mixture to a pH of ~3 using 1N HCl (aq). Causality: Acidification protonates the carboxylate salt, rendering the final product less water-soluble and enabling its extraction into an organic solvent.

-

Extraction: Extract the aqueous solution with ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure 4-(1-(Boc-amino)cyclobutyl)benzoic acid[7].

Spectral Characterization

The identity and purity of the compound are confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals include two doublets in the aromatic region (δ 7.5-8.1 ppm), multiplets for the cyclobutyl protons (δ 1.8-2.6 ppm), a broad singlet for the N-H proton (δ ~6.7 ppm), and a characteristic sharp singlet for the nine equivalent protons of the Boc group (δ ~1.5 ppm)[7].

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), an N-H stretch (~3350 cm⁻¹), and two distinct C=O stretching bands for the carbamate and carboxylic acid carbonyls (~1715 cm⁻¹ and ~1685 cm⁻¹, respectively)[6].

-

Mass Spectrometry: Analysis would confirm the molecular weight, typically showing a peak corresponding to [M-H]⁻ in negative ion mode or [M+Na]⁺ in positive ion mode.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-(1-(Boc-amino)cyclobutyl)benzoic acid lies in its ability to undergo selective transformations at either the N-terminus (after deprotection) or the C-terminus.

Sources

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid | C12H15NO4 | CID 2755931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Physicochemical Profile of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1259223-99-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the heterocyclic compound 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, registered under CAS number 1259223-99-8. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its molecular structure, expected physicochemical characteristics, and potential for chemical modification. The synthesis of this guide is based on an aggregation of available data from chemical suppliers and extrapolation from structurally related analogs.

Introduction and Chemical Identity

4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic molecule belonging to the pyrrolo[2,3-b]pyridine class of compounds.[1] The unique arrangement of its functional groups—a chloro, an iodo, a methyl, and a phenylsulfonyl moiety—imparts a distinct chemical personality, suggesting its potential as a versatile building block in medicinal chemistry.[1] The pyrrolo[2,3-b]pyridine core is a recognized scaffold in numerous biologically active molecules, hinting at the potential for this compound to interact with various biological targets.[1]

Table 1: Chemical Identity of CAS 1259223-99-8

| Identifier | Value |

| CAS Number | 1259223-99-8 |

| IUPAC Name | 1-(benzenesulfonyl)-4-chloro-2-iodo-6-methyl-pyrrolo[2,3-b]pyridine |

| Molecular Formula | C₁₄H₁₀ClIN₂O₂S |

| Molecular Weight | 432.66 g/mol |

| Canonical SMILES | CC1=CC(=C2C(=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3)Cl |

| InChI Key | Not available in search results. |

Physicochemical Properties

Precise experimental data for the physical properties of CAS 1259223-99-8 are not widely available in the public domain. However, based on its chemical structure and information from suppliers, the following properties can be expected.

Table 2: Predicted Physical Properties of CAS 1259223-99-8

| Property | Predicted Value/Observation | Rationale and Context |

| Appearance | Likely a solid crystalline form.[1] | The high molecular weight and rigid, planar structure are consistent with a solid state at room temperature. |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone; limited solubility in water.[1] | The presence of a large, nonpolar phenylsulfonyl group and the overall aromatic character suggest good solubility in organic media and poor aqueous solubility. |

| Melting Point | Expected to be relatively high. | The phenylsulfonyl group is known to enhance the melting point.[1] Structurally similar compounds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, exhibit melting points in the range of 170–175 °C.[2] |

| Boiling Point | Not available; likely to decompose at high temperatures. | Complex heterocyclic compounds often have high boiling points and may decompose before boiling under atmospheric pressure. |

| Stability | Stable under ambient conditions but may degrade in the presence of strong acids or bases.[1] | The pyrrolo[2,3-b]pyridine core can be sensitive to harsh pH conditions. |

Molecular Structure and Reactivity

The chemical behavior of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is dictated by the interplay of its constituent functional groups.

Figure 1: 2D representation of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

The key reactive sites and their implications are outlined below:

-

Halogen Substituents (Chloro and Iodo): The presence of both chlorine at the 4-position and iodine at the 2-position makes this molecule a prime candidate for various cross-coupling reactions. The differing reactivity of the C-Cl and C-I bonds may allow for selective functionalization. For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. These halogens also render the aromatic core susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]

-

Phenylsulfonyl Group: This group serves as a protecting group for the pyrrole nitrogen, enhancing the stability of the core and influencing the electronic properties of the ring system.[1] It can be removed under specific reaction conditions to liberate the N-H group for further derivatization.

-

Methyl Group: The methyl group at the 6-position can influence the solubility and lipophilicity of the molecule. It may also offer a site for metabolic oxidation in biological systems.

Figure 2: Potential reaction pathways for the functionalization of CAS 1259223-99-8.

Experimental Protocols: A Note on Synthesis

While a detailed, step-by-step synthesis protocol for CAS 1259223-99-8 is not publicly available, the general synthetic strategy for similar pyrrolo[2,3-b]pyridine derivatives involves a multi-step process.[1] A plausible, generalized workflow is presented below. Researchers should consult the primary literature for specific reaction conditions for analogous compounds.

Generalized Synthetic Workflow:

-

Formation of the Pyrrolo[2,3-b]pyridine Core: This is typically achieved through the condensation and cyclization of appropriately substituted pyridine and pyrrole precursors.

-

Halogenation: Introduction of the chloro and iodo groups onto the aromatic core. This can be accomplished via electrophilic halogenation using reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS).

-

Sulfonylation: Protection of the pyrrole nitrogen with a phenylsulfonyl group, commonly achieved by reacting the N-H precursor with benzenesulfonyl chloride in the presence of a base.

Figure 3: Generalized synthetic workflow for the preparation of the target compound.

Applications in Research and Drug Development

Given its structural features, 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is primarily of interest as a research chemical and an intermediate in the synthesis of more complex molecules.[1] Its potential applications are rooted in the established biological activities of the pyrrolo[2,3-b]pyridine scaffold. This core is present in a number of approved drugs and clinical candidates, particularly in the area of oncology as kinase inhibitors.

The strategic placement of reactive handles (the two distinct halogens) allows for the systematic exploration of the chemical space around the core, a crucial activity in lead optimization campaigns.

Safety and Handling

Specific toxicology data for CAS 1259223-99-8 is not available. As with any research chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1259223-99-8) is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While experimental data on its physical properties are limited, its chemical structure provides clear guidance on its expected solubility, stability, and reactivity. The presence of two distinct halogen atoms offers a versatile platform for the synthesis of diverse libraries of compounds, making it a valuable tool for researchers exploring the therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold.

References

- 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - EvitaChem. (URL: Not available in search results)

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (URL: Not available in search results)

Sources

An In-Depth Technical Guide to N-Boc-4-(1-aminocyclobutyl)benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. Among the myriad of building blocks available to the discerning chemist, N-Boc-4-(1-aminocyclobutyl)benzoic acid has emerged as a particularly valuable asset. Its unique structural features, combining a conformationally constrained cyclobutyl moiety with a versatile benzoic acid functional group, all under the protection of the robust tert-butoxycarbonyl (Boc) group, make it an attractive starting point for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of N-Boc-4-(1-aminocyclobutyl)benzoic acid, delving into its chemical properties, synthesis, and applications, with a focus on providing actionable insights for researchers in the field of drug discovery and development.

Core Molecular Attributes of N-Boc-4-(1-aminocyclobutyl)benzoic acid

The judicious design of any synthetic endeavor begins with a thorough understanding of the starting material's fundamental properties. N-Boc-4-(1-aminocyclobutyl)benzoic acid, with the CAS Number 1259223-99-8, possesses a unique combination of structural motifs that dictate its reactivity and utility.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₄ | Calculated |

| Molecular Weight | 291.34 g/mol | Calculated |

| CAS Number | 1259223-99-8 | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O | Deduced |

| IUPAC Name | 4-(1-(tert-butoxycarbonylamino)cyclobutyl)benzoic acid | [1] |

The presence of the Boc protecting group is critical, rendering the primary amine nucleophilicity inert under a wide range of reaction conditions, thereby allowing for selective manipulation of the carboxylic acid functionality. The cyclobutyl ring introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing ligand-receptor interactions.

Diagram 1: Chemical Structure of N-Boc-4-(1-aminocyclobutyl)benzoic acid

A 2D representation of the molecular structure.

Synthesis and Purification

The synthesis of N-Boc-4-(1-aminocyclobutyl)benzoic acid typically proceeds through a multi-step sequence, beginning with the construction of the 4-(1-aminocyclobutyl)benzoic acid core, followed by the protection of the amino group.

Experimental Protocol: Synthesis of 4-(1-aminocyclobutyl)benzoic acid

A common route to the aminocyclobutylbenzoic acid core involves the catalytic hydrogenation of a suitable precursor, such as 4-nitrobenzoic acid, to 4-aminobenzoic acid, followed by a series of reactions to introduce the cyclobutyl moiety. While specific, detailed synthetic procedures for this exact molecule are not widely published in peer-reviewed literature, analogous syntheses of similar compounds, such as trans-4-aminocyclohexanecarboxylic acid, provide a logical framework. One such method involves the hydrogenation of p-aminobenzoic acid over a ruthenium on carbon (Ru/C) catalyst.

Experimental Protocol: N-Boc Protection

The protection of the amino group is a standard and well-documented procedure in organic synthesis.[2]

-

Dissolution: Dissolve 4-(1-aminocyclobutyl)benzoic acid in a suitable solvent system, such as a mixture of dioxane and water or dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the reaction mixture and deprotonate the amino group.

-

Boc-Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature or with cooling, depending on the scale of the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is typically worked up by acidification to protonate the carboxylic acid, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield N-Boc-4-(1-aminocyclobutyl)benzoic acid as a solid.

Diagram 2: General Workflow for the Synthesis of N-Boc-4-(1-aminocyclobutyl)benzoic acid

A simplified representation of the synthetic pathway.

Applications in Drug Discovery and Medicinal Chemistry

The utility of N-Boc-4-(1-aminocyclobutyl)benzoic acid as a building block in drug discovery is multifaceted, stemming from the advantageous properties conferred by its constituent parts.

-

Scaffold for Novel Therapeutics: The rigid cyclobutyl group can serve as a conformational constraint, locking a portion of the molecule into a specific orientation. This can lead to enhanced binding affinity and selectivity for a biological target.

-

Linker Moiety: The benzoic acid group provides a convenient handle for further chemical modifications. It can be readily converted to amides, esters, or other functional groups, allowing for the attachment of pharmacophores or for its use as a linker in more complex molecules like proteolysis-targeting chimeras (PROTACs).

-

Peptidomimetic Design: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.

Analytical Characterization

Thorough analytical characterization is paramount to ensure the purity and structural integrity of N-Boc-4-(1-aminocyclobutyl)benzoic acid for its use in sensitive downstream applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR), the aromatic protons of the benzoic acid, and the aliphatic protons of the cyclobutyl ring should all be present and in the correct integration ratios.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. Techniques such as electrospray ionization (ESI) are commonly employed.

-

Chromatography: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) or formic acid, is typically used.

Conclusion

N-Boc-4-(1-aminocyclobutyl)benzoic acid represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a conformationally restricted aliphatic ring, a synthetically tractable aromatic carboxylic acid, and a robustly protected amine provides a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, a reliable synthetic protocol, and comprehensive analytical characterization are the cornerstones for its successful application in the development of the next generation of medicines.

References

-

Proactive Molecular Research. 4-(1-(tert-butoxycarbonylamino)cyclobutyl)benzoic acid. Retrieved from [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025, December 25). Protheragen. Retrieved from [Link]

- Google Patents. (2021). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. CN116120213A.

Sources

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid: Structure and Potential Applications

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a synthetic molecule featuring a benzoic acid moiety, a cyclobutyl ring, and a tert-Butoxycarbonyl (Boc) protected amine. Its structural components suggest its potential as a building block in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents. The benzoic acid group provides a handle for further chemical modifications, while the cyclobutyl scaffold introduces three-dimensionality, a desirable trait in modern drug design. The Boc-protecting group is a common feature in peptide synthesis and other organic transformations, allowing for controlled, site-selective reactions.

The Critical Role of Solubility in Drug Discovery and Development

Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug candidate's fate in both in vitro and in vivo systems.[1][2] Poor solubility can impede absorption after oral administration, lead to unreliable results in biological assays, and present significant challenges during formulation development.[1][2] Therefore, a comprehensive understanding of a compound's solubility profile is paramount for making informed decisions throughout the drug discovery and development pipeline.

Objectives of this Guide

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid. It is designed to equip researchers with the knowledge to:

-

Predict and understand the factors governing the solubility of this molecule.

-

Select and execute appropriate experimental protocols for solubility determination.

-

Interpret solubility data to guide further research and development activities.

Physicochemical Properties and Solubility Prediction

Molecular Structure Analysis

The structure of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid combines features that both promote and hinder aqueous solubility.

-

Hydrophilic groups: The carboxylic acid group (-COOH) and the carbamate linkage (-NHCOO-) can participate in hydrogen bonding with water.

-

Hydrophobic groups: The cyclobutyl ring and the tert-butyl group of the Boc protector are nonpolar and will tend to decrease water solubility.

In Silico Solubility Prediction (Theoretical)

Various computational models can predict the aqueous solubility of small molecules.[3][4][5] These models often use parameters like logP (a measure of lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. For a molecule like 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, these models would likely predict low to moderate aqueous solubility due to the presence of the bulky, hydrophobic Boc group and the cyclobutyl ring.

A structurally similar compound, 4-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)benzoic acid, has a predicted logP of 2.8986.[6] This suggests a notable degree of lipophilicity which generally correlates with lower aqueous solubility.

Impact of Structural Moieties on Solubility

Benzoic acid itself has limited solubility in water at room temperature but its solubility increases significantly in hot water.[7] The carboxylic acid moiety is ionizable. At pH values above its pKa (approximately 4.2 for benzoic acid), the carboxylic acid will be deprotonated to the more soluble carboxylate anion.[7]

The cyclobutyl group is a nonpolar, aliphatic ring. Its presence increases the molecule's overall hydrophobicity, which is expected to decrease its solubility in aqueous media.

The tert-Butoxycarbonyl (Boc) group is a large, lipophilic protecting group commonly used in organic synthesis.[8] Its primary function is to mask the reactivity of the amine group.[9] However, its bulky and nonpolar nature significantly contributes to a decrease in aqueous solubility. Many Boc-protected amino acids exhibit good solubility in organic solvents but poor water solubility.[10]

Theoretical Framework of Solubility

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to differentiate between kinetic and thermodynamic solubility, as they are measured under different conditions and provide different insights.[11][12][13]

-

Kinetic Solubility: This is typically a high-throughput measurement performed early in drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[12] The concentration at which precipitation first occurs is the kinetic solubility. This method is fast but can often overestimate the true solubility because it may reflect the solubility of an amorphous, higher-energy state of the compound.[13]

-

Thermodynamic Solubility: This is the equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[1] It is determined by incubating an excess of the solid compound in the aqueous medium until equilibrium is reached, which can take 24-72 hours.[12][14] This is considered the "true" solubility and is critical for later stages of drug development, such as formulation.[1][11]

Factors Influencing Aqueous Solubility

Several factors can influence the aqueous solubility of a compound.[1][2][15]

For ionizable compounds like 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, pH is a critical determinant of solubility. The carboxylic acid group has an estimated pKa. At pH values below the pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and thus more soluble carboxylate salt.

The effect of temperature on solubility depends on the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[16]

The crystalline form of a compound can significantly impact its solubility. Different polymorphs (different crystal lattice arrangements) of the same compound can have different free energies and, consequently, different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts.

Experimental Determination of Solubility: Protocols and Methodologies

The following are detailed protocols for determining the solubility profile of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid.

General Materials and Equipment

-

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8)[14][17]

-

Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration device (e.g., 96-well filter plates)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

pH meter

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid to a series of vials containing the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[14] Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[12][14]

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by either centrifugation or filtration.[14]

-

Quantification: Prepare a series of dilutions of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Determine the solubility in mg/mL or µg/mL by comparing the analytical response to a standard curve.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[14]

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening)

This method is suitable for earlier stages of discovery when compound availability is limited.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.

-

Incubation: Shake the plate at room temperature for a shorter period (e.g., 1-2 hours).[12]

-

Precipitate Removal: Use a 96-well filter plate to separate any precipitated compound from the solution.

-

Quantification: Analyze the concentration of the compound in the filtrate using a high-throughput analytical method.

Protocol 3: pH-Dependent Solubility Profile

This protocol is essential for understanding how solubility will vary in different physiological environments, such as the gastrointestinal tract.[11]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[14][17]

-

Solubility Measurement: Perform the thermodynamic shake-flask solubility determination (Protocol 4.2) in each of these buffers.

-

Data Plotting: Plot the measured solubility as a function of pH.

Workflow for pH-Dependent Solubility Determination

Caption: Workflow for determining the pH-dependent solubility profile.

Analytical Quantification (e.g., HPLC, UV-Vis)

A validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A standard curve of known concentrations of the compound should be prepared to ensure accurate quantification.

Data Analysis and Interpretation

Constructing a pH-Solubility Profile

The data from the pH-dependent solubility study should be plotted with pH on the x-axis and solubility (in mg/mL or logS) on the y-axis. For an acidic compound like 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, the profile is expected to show low solubility at acidic pH and a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group.

Hypothetical pH-Solubility Data Table

| pH | Predicted Solubility (µg/mL) |

| 1.2 | < 10 |

| 4.5 | 25 |

| 6.8 | 150 |

| 7.4 | > 200 |

Biopharmaceutics Classification System (BCS) Implications

The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[17] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[18] The experimentally determined solubility data for 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid would be used to classify it within the BCS framework, which has important implications for predicting its oral bioavailability and for regulatory considerations such as biowaivers.[17][18][19][20]

BCS Classification Logic

Caption: Decision tree for BCS classification based on solubility and permeability.

Troubleshooting Common Solubility Issues

If the compound exhibits poor aqueous solubility, several strategies can be employed to improve it for in vitro testing and formulation development:

-

pH adjustment: For acidic compounds, increasing the pH of the medium can significantly enhance solubility.

-

Use of co-solvents: Small amounts of organic co-solvents (e.g., ethanol, propylene glycol) can be used, but their potential effects on biological assays must be considered.

-

Formulation strategies: For in vivo studies, formulation approaches such as salt formation, amorphous solid dispersions, or lipid-based formulations can be explored.

Conclusion

A thorough characterization of the solubility profile of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a critical step in its evaluation as a potential building block for drug discovery. By understanding the interplay of its structural features and applying rigorous experimental methodologies, researchers can obtain reliable data to guide medicinal chemistry efforts, design appropriate biological assays, and develop effective formulation strategies. The distinction between kinetic and thermodynamic solubility, coupled with a comprehensive pH-dependent analysis, provides the necessary foundation for advancing compounds from the bench to preclinical development.

References

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(tert-Butoxycarbonyl)benzoic acid. PubChem. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Bergström, C. A., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Retrieved from [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

White, A. D., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

-

European Union. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]

-

PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

-

ResearchGate. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Retrieved from [Link]

-

ACS Omega. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Retrieved from [Link]

-

ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 5. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. 友情提示:您访问的页面不存在! [cds-bsx.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

An In-Depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group: Function, Mechanism, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the ability to selectively mask and demask reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group stands as one of the most pivotal and widely utilized protecting groups for amines.[1] Its prevalence stems from a unique combination of stability to a broad range of reaction conditions and the facility of its removal under specific, mild acidic conditions. This guide provides a comprehensive exploration of the Boc protecting group, delving into the causality behind its function, the mechanisms of its application and cleavage, and its strategic deployment in complex synthetic workflows, most notably in solid-phase peptide synthesis (SPPS).

The Fundamental Role and Chemical Nature of the Boc Group

At its core, a protecting group is a molecular "helmet," a temporary modification of a functional group to prevent it from participating in a chemical reaction.[2] The Boc group is a carbamate that effectively tempers the nucleophilicity and basicity of an amine.[3][4] This protection is crucial when other parts of the molecule must undergo transformations that would otherwise be compromised by a reactive amine.

The Boc group's utility is rooted in its distinct chemical architecture. The bulky tert-butyl group provides steric hindrance and, more importantly, is key to the group's acid lability. Upon protonation, the carbamate can readily eliminate a stable tert-butyl carbocation, a stark contrast to less substituted carbamates which lack this facile cleavage pathway.[3] This inherent electronic property is the cornerstone of the Boc group's function. It is stable to most bases, nucleophiles, and hydrogenolysis conditions, making it an excellent "orthogonal" partner to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1][5][6]

The Mechanism of Boc Protection: A Self-Validating System

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride ((Boc)₂O).[4][7] The reaction is a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[8]

The process is typically conducted in the presence of a mild base, such as sodium hydroxide or triethylamine, which serves to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the protonated amine intermediate formed during the reaction.[5][9][10] The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate subsequently decomposes into carbon dioxide and tert-butoxide, which then deprotonates the positively charged nitrogen to yield the final, neutral Boc-protected amine.[3][8]

Caption: Boc Protection Workflow.

Experimental Protocol: General N-tert-Butoxycarbonylation of an Amine

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), acetonitrile, or a mixture of dioxane and water.[9][11][12]

-

Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.5 equivalents) to the solution. If the substrate is an amine salt (e.g., hydrochloride), add a base such as triethylamine (TEA, 2.2–3.0 equivalents) to neutralize the salt and facilitate the reaction. For free amines, 1.1 equivalents of base is sufficient. For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) may be added.[9]

-

Reaction: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[11]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally brine.[13]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected product, which can be further purified by column chromatography or recrystallization if necessary.[11]

The Mechanism of Boc Deprotection: Controlled Acidolysis

The defining characteristic of the Boc group is its lability under acidic conditions.[9][14] This cleavage is typically achieved with strong acids like neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][8]

The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[3][8] This activation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (t-Bu⁺), carbon dioxide, and the free amine.[3] The tert-butyl cation is a potent electrophile and can lead to unwanted side reactions by alkylating nucleophilic residues (e.g., tryptophan, methionine) in the substrate.[9][15] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection cocktail to trap the carbocation.[9]

Caption: Boc Deprotection Workflow.

Experimental Protocol: General Boc Deprotection with TFA

-

Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent, typically dichloromethane (DCM).

-

Addition of Acid: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).[16] If acid-sensitive functional groups are present, scavengers (e.g., anisole, 5% v/v) should be included.

-

Reaction: Stir the reaction mixture at room temperature. Deprotection is usually rapid, often completing within 30-60 minutes. Progress can be monitored by TLC or LC-MS. The evolution of gas (CO₂) is a visual indicator of the reaction's progress.[3][4]

-

Isolation: Once the reaction is complete, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation (use of a base trap is recommended). The resulting product is typically an amine-TFA salt.[17] The salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Cornerstone of Peptide Synthesis: The Boc/Bzl Strategy

The Boc group was foundational to the development of solid-phase peptide synthesis (SPPS), a revolutionary technique that enables the rapid assembly of peptides.[18][19] In the classic Boc/Bzl SPPS strategy, the temporary protection of the α-amino group of the incoming amino acid is provided by the acid-labile Boc group.[20][21][22] More permanent protection for reactive amino acid side chains is afforded by benzyl (Bzl)-based groups, which are stable to the conditions used for Boc removal but are cleaved by very strong acids like anhydrous hydrogen fluoride (HF).[20][21]

This "quasi-orthogonal" strategy relies on a gradient of acid lability: the Boc group is removed by a moderately strong acid (TFA), while the benzyl groups and the resin linkage require a much stronger acid for cleavage.[20]

The Boc-SPPS cycle is a repetitive four-step process:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA in DCM.

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIPEA), to liberate the free amine for the subsequent coupling reaction.

-

Coupling: The next Boc-protected amino acid is activated (e.g., with DCC/HOBt) and coupled to the N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[20]

Caption: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Data Presentation: Orthogonal Protecting Group Strategies

The true power of the Boc group in complex syntheses is realized when it is used as part of an orthogonal protection scheme. This allows for the selective deprotection of one functional group while others remain intact.[4][5]

| Protecting Group | Abbreviation | Common Protecting Reagent | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl)[8][9] | Stable to base, hydrogenolysis, nucleophiles.[1][11] |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[8] | Stable to acid, hydrogenolysis.[5][7] |

| Carboxybenzyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C)[3][4] | Stable to mild acid and base.[3] |

This table clearly illustrates the differential lability that enables complex, multi-step synthetic strategies. A molecule bearing both a Boc-protected amine and an Fmoc-protected amine can have either group removed selectively by choosing the appropriate reagent (acid for Boc, base for Fmoc), leaving the other untouched.[5][20]

Conclusion and Authoritative Grounding

The tert-butoxycarbonyl protecting group is an indispensable tool in modern organic synthesis. Its widespread adoption is a direct consequence of its robust, predictable, and highly functional chemical properties: ease of installation, stability towards a wide array of reagents, and, most critically, its clean and efficient removal under mild acidic conditions. From its foundational role in the automation of peptide synthesis to its routine use in the protection of amines in drug discovery and natural product synthesis, the Boc group provides a reliable and versatile solution for chemists. The causality of its function, rooted in the stability of the tert-butyl cation, provides a self-validating system that researchers and drug development professionals can trust for critical synthetic transformations.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4749–4754. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Fiveable. Acid-Labile Protecting Groups Definition. [Link]

-

Anaspec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

ResearchGate. How to confirm BOC deprotection by TFA?. [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

-

Wikipedia. Protecting group. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

ScienceDirect. Acid-labile protecting groups. [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

-

Biocompare. Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. [Link]

-

Common Organic Chemistry. Boc Anhydride. [Link]

Sources

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Application of Boc-anhydride [en.highfine.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BOC deprotection [ms.bzchemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fiveable.me [fiveable.me]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. biocompare.com [biocompare.com]

- 17. researchgate.net [researchgate.net]

- 18. chempep.com [chempep.com]

- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biosynth.com [biosynth.com]

- 21. peptide.com [peptide.com]

- 22. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

The Cyclobutane Ring in Benzoic Acid Derivatives: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the cyclobutane motif into benzoic acid derivatives represents a significant strategy in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and diverse applications of this unique class of compounds. From the early photochemical studies of cinnamic acids to the contemporary use of cyclobutane rings as phenyl bioisosteres, this document details the scientific journey and provides practical insights for researchers in the field. Detailed experimental protocols, mechanistic considerations, and data-driven analyses are presented to offer a comprehensive technical resource for the design and synthesis of novel cyclobutane-containing benzoic acids.

A Historical Perspective: The Convergence of Two Fundamental Moieties

The story of cyclobutane-containing benzoic acids is not one of a single, celebrated discovery but rather a gradual convergence of independent streams of chemical exploration: the centuries-old familiarity with benzoic acid and the relatively recent mastery of the strained cyclobutane ring.

Benzoic Acid: A Compound Steeped in History

Benzoic acid, the simplest aromatic carboxylic acid, has been known since the 16th century, with its initial discovery attributed to the dry distillation of gum benzoin by figures such as Nostradamus.[1][2][3] Its structure was later elucidated by Liebig and Wöhler, and its antifungal properties were discovered by Salkowski in 1875.[1] The first industrial synthesis involved the hydrolysis of benzotrichloride, a method now largely replaced by the air oxidation of toluene.[2] Benzoic acid and its derivatives have long been mainstays in the development of pharmaceuticals and other biologically active compounds.[4]

The Enigmatic Cyclobutane: A Late Arrival to the Synthetic Arena

In contrast to the long history of benzoic acid, the cyclobutane ring remained a synthetic challenge for many years. The first synthesis of cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene.[2] The inherent ring strain of the four-membered ring made its construction and manipulation a non-trivial task for early organic chemists.

The Dawn of Connection: Photodimerization of Cinnamic Acid

The first historical link between a phenyl-containing carboxylic acid and a cyclobutane structure emerged from the field of photochemistry. In the late 19th and early 20th centuries, it was observed that cinnamic acid, a molecule containing both a phenyl group and a carboxylic acid, could undergo a [2+2] photodimerization upon exposure to sunlight to form cyclobutane dicarboxylic acids.[1][5] This reaction, yielding truxillic and truxinic acids, was one of the earliest examples of a photochemical cycloaddition and laid the groundwork for understanding the reactivity of unsaturated systems in the solid state.[5][6]

The Evolution of Synthetic Methodologies

The synthesis of cyclobutane-containing benzoic acids has evolved from these early photochemical discoveries to a range of sophisticated and versatile methods, driven largely by the demands of the pharmaceutical industry.

From Cinnamic Acid Dimers to Modern Synthetic Routes

While the photodimerization of cinnamic acid provided the first examples of cyclobutane dicarboxylic acids with phenyl substituents, it was not a direct route to simple cyclobutane-containing benzoic acids. The development of more general and controllable methods was necessary.

Key Synthetic Strategies

Several key synthetic strategies have emerged for the construction of the cyclobutane ring and its attachment to a benzoic acid moiety or its precursors.

The [2+2] cycloaddition remains a cornerstone of cyclobutane synthesis.[7] Modern variations of this reaction offer greater control and broader substrate scope than the early solid-state photodimerizations. These include:

-

Photochemical Cycloadditions: The use of photosensitizers and modern photochemical reactors allows for more efficient and selective intermolecular and intramolecular [2+2] cycloadditions.[7][8]

-

Catalytic [2+2] Cycloadditions: Transition metal catalysts and Lewis acids can promote [2+2] cycloadditions under milder conditions and with high stereoselectivity.[9]

The Friedel-Crafts reaction, discovered in 1877, provides a powerful method for attaching alkyl and acyl groups to aromatic rings.[10][11] This can be applied to the synthesis of cyclobutane-containing benzoic acids in two main ways:

-

Friedel-Crafts Acylation: Cyclobutanecarbonyl chloride can be reacted with a suitable aromatic precursor (e.g., toluene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a cyclobutyl phenyl ketone. Subsequent oxidation of the ketone and the methyl group on the toluene ring yields the desired cyclobutyl benzoic acid.

-

Friedel-Crafts Alkylation: While less common due to potential carbocation rearrangements, cyclobutyl halides or alcohols can be used to alkylate an aromatic ring.

A common and practical approach involves the synthesis of a cyclobutyl-substituted aromatic hydrocarbon, such as cyclobutyltoluene, followed by oxidation of the alkyl side chain to a carboxylic acid.[12][13] Strong oxidizing agents like potassium permanganate are typically used for this transformation.

Experimental Protocol: Oxidation of 4-Cyclobutyltoluene to 4-Cyclobutylbenzoic Acid

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: 4-Cyclobutyltoluene, potassium permanganate (KMnO₄), water, and a phase transfer catalyst (e.g., a quaternary ammonium salt) are added to the flask.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 4-cyclobutylbenzoic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Table 1: Representative Synthetic Methods for Cyclobutane-Containing Benzoic Acids

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Photodimerization | Cinnamic Acid Derivatives | UV Light | Historical significance, access to dicarboxylic acids | Limited to specific substrates, often low yields and mixtures of stereoisomers |

| Friedel-Crafts Acylation | Aromatic compound, Cyclobutanecarbonyl chloride | Lewis Acid (e.g., AlCl₃) | Good for introducing the cyclobutylcarbonyl group | Requires subsequent oxidation steps |

| Oxidation of Alkylarenes | Cyclobutyl-substituted arene | Oxidizing agent (e.g., KMnO₄) | Reliable and often high-yielding for the final oxidation step | Requires prior synthesis of the cyclobutylarene |

Applications in Drug Discovery and Materials Science

The unique structural and conformational properties of the cyclobutane ring have made it a valuable component in the design of new molecules with tailored functions.

The Cyclobutane Ring as a Phenyl Bioisostere

A key driver for the increased interest in cyclobutane-containing benzoic acids is the concept of bioisosterism. In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or pharmacodynamic properties.[14]

The cyclobutane ring, particularly a 1,3-disubstituted cyclobutane, is increasingly being used as a saturated, three-dimensional bioisostere for a para-substituted phenyl ring.[2] This substitution can offer several advantages:

-

Improved Physicochemical Properties: Replacing a flat aromatic ring with a puckered cyclobutane can lead to increased solubility, reduced lipophilicity, and improved metabolic stability.[15]

-

Enhanced Target Binding: The rigid and defined three-dimensional structure of the cyclobutane ring can provide a better fit into the binding pocket of a biological target, leading to increased potency and selectivity.[2]

-

Novel Intellectual Property: The use of a cyclobutane scaffold can provide a route to novel chemical entities with new intellectual property protection.[14]

Specific Therapeutic Areas

Cyclobutane-containing carboxylic acids have shown promise in a variety of therapeutic areas:

-

Metabolic Diseases: Novel cyclobutane-containing carboxylic acid compounds have been developed as modulators of GPR120, a receptor involved in insulin sensitivity, making them potential treatments for diabetes.

-

Oncology: The foundational anticancer drug Carboplatin is a platinum complex containing a cyclobutane-1,1-dicarboxylate ligand, highlighting the early use of cyclobutane carboxylic acid derivatives in medicine.[16]

-

Inflammation and Pain: The rigid scaffold of cyclobutane can be used to orient pharmacophores in a precise manner to interact with targets involved in inflammation and pain signaling.

Table 2: Examples of Bioactive Cyclobutane-Containing Carboxylic Acids

| Compound Class | Therapeutic Target | Potential Application |

| GPR120 Modulators | GPR120 | Type 2 Diabetes |

| Integrin Antagonists | αvβ3 Integrin | Cancer |

| σ₁ Receptor Ligands | σ₁ Receptor | Neurological Disorders |

Materials Science Applications

The rigid and well-defined geometry of cyclobutane dicarboxylic acids, such as truxillic and truxinic acids, makes them attractive building blocks for the synthesis of polymers and liquid crystals. The stereochemistry of the cyclobutane ring can be used to control the packing and properties of the resulting materials.

Conclusion and Future Outlook

The journey of cyclobutane-containing benzoic acids from a curiosity of early photochemistry to a valuable tool in modern drug discovery and materials science is a testament to the ongoing evolution of organic synthesis. The ability of the cyclobutane ring to act as a three-dimensional, metabolically stable bioisostere for the ubiquitous phenyl group ensures its continued importance in the design of new and improved therapeutic agents. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel applications for these unique molecular scaffolds in a wider range of scientific disciplines. The continued interplay between synthetic innovation and the demand for molecules with precisely controlled properties will undoubtedly lead to exciting new discoveries in the field of cyclobutane-containing benzoic acids.

References

-

Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (URL: [Link])

-

Cyclobutanes in Small‐Molecule Drug Candidates. (URL: [Link])

-

Benzoic acid. (URL: [Link])

-

A General Synthetic Strategy towards the Truxillate Natural Products via Solid-State Photocycloadditions. (URL: [Link])

-

A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (URL: [Link])

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (URL: [Link])

-

The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. (URL: [Link])

-

An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (URL: [Link])

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (URL: [Link])

-

Charles Friedel and the Accidental Discovery of an Important Reaction. (URL: [Link])

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (URL: [Link])

-

Oxidation of Toluene to Benzoic Acid Lab Report. (URL: [Link])

-

[2+2] Photochemical Cycloaddition in Organic Synthesis. (URL: [Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (URL: [Link])

-

Benzoic acid. (URL: [Link])

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General Synthetic Strategy towards the Truxillate Natural Products via Solid-State Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistryviews.org [chemistryviews.org]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

A-Z Guide to 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid: Nomenclature, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, a key building block in medicinal chemistry. We will delve into its various synonyms and identifiers, explore its physicochemical properties, and present a detailed, logical workflow for its synthesis. This document is designed to serve as a practical resource, grounded in established scientific principles, to support researchers in their drug discovery and development endeavors.

Chemical Identity and Nomenclature

Accurate identification of chemical compounds is fundamental to research and development. 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is known by several names and identifiers across different databases and suppliers. Understanding these synonyms is crucial for effective literature searches and material procurement.

The structure features a central cyclobutane ring, substituted at the 1-position with both a para-substituted benzoic acid group and a tert-Butoxycarbonyl (Boc) protected amine. This combination of a rigid cyclic scaffold and a protected amine makes it a valuable synthon for introducing constrained motifs into drug candidates, a common strategy for improving potency and metabolic stability.

Below is a summary of its primary identifiers and most common synonyms.

| Identifier Type | Value | Source |

| Primary Name | 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid | N/A |

| CAS Number | 1259223-99-8 | Lead Sciences |

| Molecular Formula | C16H21NO4 | Lead Sciences |

| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C1=CC=C(C=C1)C(O)=O | Lead Sciences |

This table summarizes the key identifiers for the compound of interest.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, developing formulations, and predicting pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Weight | 291.34 g/mol | Lead Sciences |

| Purity | Typically ≥95% | Lead Sciences |

| Storage Conditions | Sealed in dry, 2-8°C | Lead Sciences |

This table outlines the key physicochemical properties.

Role in Drug Discovery and Organic Synthesis

Benzoic acid and its derivatives are foundational in the pharmaceutical industry, serving as versatile intermediates and key components of active pharmaceutical ingredients (APIs).[1] They are utilized for their antimicrobial, antifungal, and preservative properties.[1] The structural versatility of molecules like para-aminobenzoic acid (PABA), which allows for substitution at both the amino and carboxyl groups, makes them ideal building blocks for creating diverse molecular libraries for drug screening.[2]

The subject of this guide, 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid, is a specialized example of such a building block. The incorporation of a cyclobutyl moiety introduces a degree of rigidity and three-dimensionality that is often sought after in modern drug design to enhance binding affinity and selectivity for biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, particularly in peptide synthesis.[3][4][5] It provides a stable, non-reactive amine functionality that can be selectively removed under mild acidic conditions, allowing for subsequent chemical transformations at that site.[4][5] This strategic protection is crucial for the multi-step synthesis of complex molecules.[5]

The combination of the benzoic acid, the constrained cyclobutyl ring, and the Boc-protected amine makes this compound a valuable starting material for synthesizing novel compounds aimed at a variety of therapeutic targets.[6][]

Conceptual Synthetic Workflow

The synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid involves a logical sequence of well-established organic reactions. The following is a generalized, conceptual protocol that outlines the key transformations. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.